molecular formula C20H20N2O2S2 B3406839 3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 421577-88-0

3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3406839
CAS No.: 421577-88-0
M. Wt: 384.5 g/mol
InChI Key: ZXNREKOZDRSZFC-UHFFFAOYSA-N
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Description

3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Ethyl group at position 6, contributing to steric effects and metabolic stability.
  • Thioether-linked 2-oxo-2-(p-tolyl)ethyl moiety at position 2, which introduces electron-withdrawing properties and aromatic interactions via the p-tolyl (4-methylphenyl) group.

Properties

IUPAC Name

6-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-4-10-22-19(24)16-11-15(5-2)26-18(16)21-20(22)25-12-17(23)14-8-6-13(3)7-9-14/h4,6-9,11H,1,5,10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNREKOZDRSZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with allyl and ethyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Fluorophenyl vs.
  • Morpholino vs. Ethyl Groups: The morpholino substituent () introduces a polar, water-soluble heterocycle, contrasting with the ethyl group’s nonpolar character. This substitution could reduce metabolic degradation and improve pharmacokinetics .
  • Thiophene vs.

Molecular Weight and Solubility

  • Lower molecular weight analogs (e.g., 366.44 g/mol in ) typically exhibit better aqueous solubility, whereas bulkier derivatives (e.g., 482.59 g/mol in ) may require formulation optimization for bioavailability .

Research Findings and Implications

  • Synthetic Challenges : The allyl and thioether groups in the target compound necessitate precise reaction conditions (e.g., temperature control, palladium catalysis) to avoid side reactions .
  • Structure-Activity Relationship (SAR) : The combination of allyl, ethyl, and p-tolyl groups in the target compound creates a unique pharmacophore with balanced hydrophobicity and electronic properties, distinguishing it from analogs with single-substitution patterns .

Biological Activity

3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Molecular Formula: C20H20N2O2S2
CAS Number: 421577-88-0
IUPAC Name: 6-ethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors involved in critical cellular processes, leading to alterations in cell proliferation and survival pathways.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-allyl-6-ethyl-2-(...) can inhibit the growth of various bacterial strains. For instance, a study demonstrated that related thienopyrimidine derivatives had minimum inhibitory concentrations (MICs) in the range of 5–20 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as human breast cancer (T47D) and colon carcinoma (HCT116). The IC50 values for these cell lines were reported to be approximately 27.3 μM and 6.2 μM, respectively .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-allyl-6-ethyl-2-(...), it is essential to compare it with other thienopyrimidine derivatives. Below is a summary table comparing its biological activities with similar compounds:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
3-Allyl...5–2027.3 (T47D), 6.2 (HCT116)
Thienopyrimidine A10–3015.0 (T47D), 8.0 (HCT116)
Thienopyrimidine B8–2530.0 (T47D), 12.0 (HCT116)

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial effects of various thienopyrimidine derivatives, including our compound of interest. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Study : Another study focused on the anticancer effects of thienopyrimidine derivatives on T47D breast cancer cells, where significant apoptosis was observed at concentrations as low as 27.3 μM for the compound under consideration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-allyl-6-ethyl-2-((2-oxo-2-(p-tolyl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

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